Methyl 3-fluoro-8-methyl-1-naphthoate
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Overview
Description
Methyl 3-fluoro-8-methyl-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by the presence of a methyl ester group, a fluorine atom, and a methyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-8-methyl-1-naphthoate typically involves the esterification of 3-fluoro-8-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-8-methyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-fluoro-8-methyl-1-naphthoic acid.
Reduction: 3-fluoro-8-methyl-1-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-8-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-8-methyl-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-1-naphthoate
- Methyl 3-hydroxy-2-naphthoate
- Methyl 8-ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthoate
Uniqueness
Methyl 3-fluoro-8-methyl-1-naphthoate is unique due to the specific positioning of the fluorine and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C13H11FO2 |
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Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 3-fluoro-8-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11FO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
COTZJLRKXLYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)F |
Origin of Product |
United States |
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